

# Physical and chemical properties of 5-(Hydroxymethyl)-2-iodophenol

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## Compound of Interest

Compound Name: 5-(Hydroxymethyl)-2-iodophenol

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## In-Depth Technical Guide: 5-(Hydroxymethyl)-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-(Hydroxymethyl)-2-iodophenol**. Due to the limited availability of published data on this specific compound, this document also presents generalized experimental protocols and expected spectral characteristics based on related chemical structures. Furthermore, a general workflow for the biological evaluation of novel phenolic compounds is outlined to guide future research and drug development efforts.

## Introduction

**5-(Hydroxymethyl)-2-iodophenol** is a substituted aromatic organic compound. Its structure, featuring a phenol, an iodine atom, and a hydroxymethyl group, suggests potential for diverse chemical reactivity and biological activity. Iodinated phenols are a class of compounds with known applications in synthesis and various biological activities. The hydroxymethyl group can influence solubility and provide a site for further chemical modification, making this molecule a point of interest for medicinal chemistry and materials science. This guide aims to consolidate the available data and provide a framework for further investigation.

## Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of **5-(Hydroxymethyl)-2-iodophenol**.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> IO <sub>2</sub>	N/A
Molecular Weight	250.03 g/mol	<a href="#">[1]</a>
CAS Number	773869-57-1	<a href="#">[1]</a>
Appearance	Solid	N/A
Purity	Typically >95% (commercial)	N/A
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C	<a href="#">[1]</a>

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-(Hydroxymethyl)-2-iodophenol** are not readily available in published literature. The following sections provide generalized procedures based on the synthesis and characterization of structurally similar compounds.

### Synthesis: A Representative Protocol

The synthesis of **5-(Hydroxymethyl)-2-iodophenol** can be approached through the iodination of a corresponding hydroxymethylphenol precursor. A general method for the iodination of phenols involves the use of an iodine source and an oxidizing agent.

Reaction: Iodination of 3-(Hydroxymethyl)phenol

Materials:

- 3-(Hydroxymethyl)phenol
- Iodine (I<sub>2</sub>)

- Hydrogen Peroxide ( $H_2O_2$ ) (30% aqueous solution)
- Water
- Ethyl acetate
- Sodium thiosulfate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a stirred solution of 3-(Hydroxymethyl)phenol in water, add iodine.
- Slowly add hydrogen peroxide to the mixture at room temperature.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification of the crude product is performed by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **5-(Hydroxymethyl)-2-iodophenol**.

## Spectral Analysis: Expected Characteristics

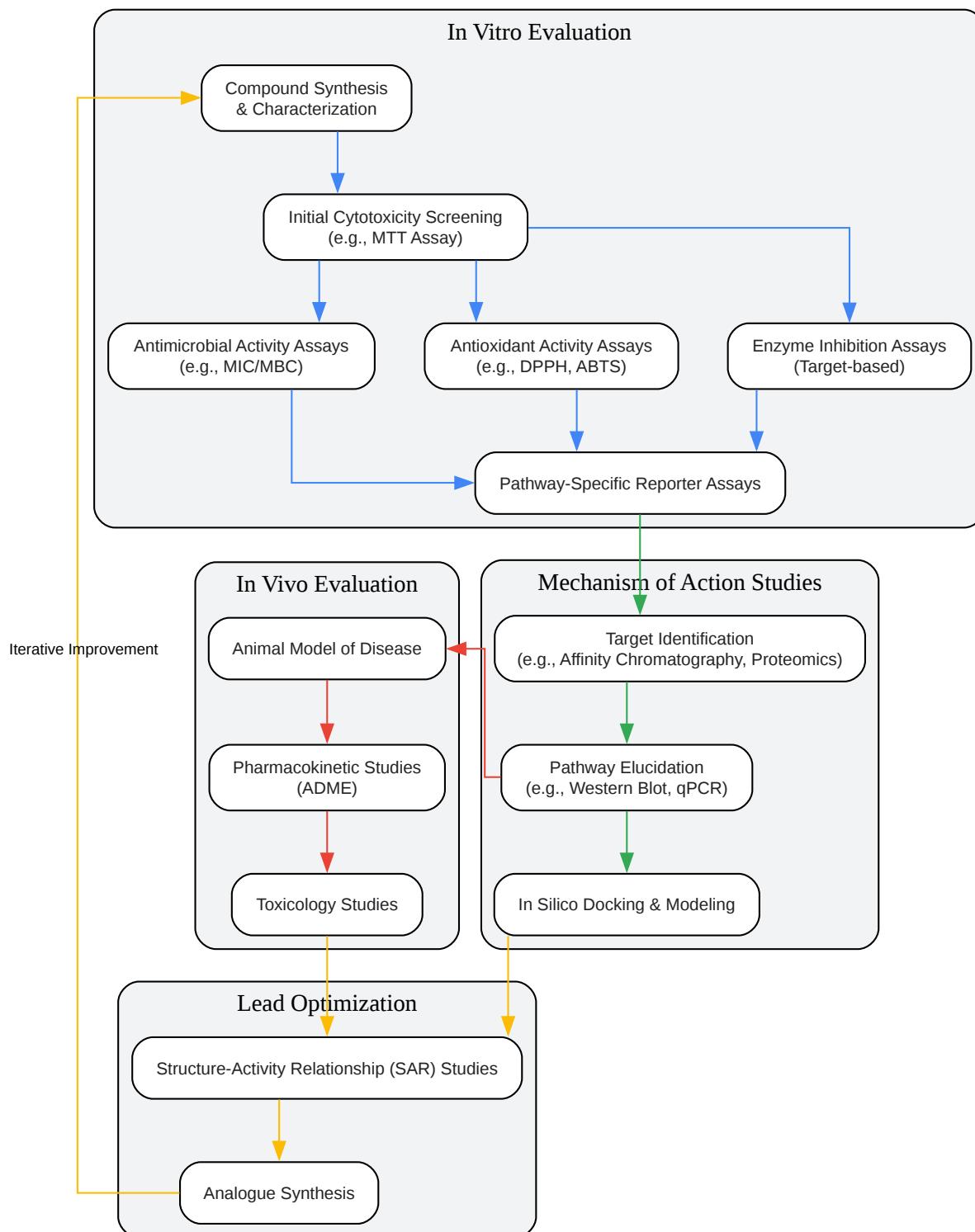
Specific spectral data for **5-(Hydroxymethyl)-2-iodophenol** is not available. The following table outlines the expected characteristic signals based on the functional groups present in the molecule.

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons (3H, multiplets or doublets), hydroxymethyl protons (2H, singlet), phenolic hydroxyl proton (1H, broad singlet), benzylic hydroxyl proton (1H, broad singlet). Chemical shifts will be influenced by the electronic effects of the substituents.
<sup>13</sup> C NMR	Aromatic carbons (6C, signals in the aromatic region), hydroxymethyl carbon (1C). The carbon bearing the iodine will show a characteristic upfield shift.
IR Spectroscopy	Broad O-H stretching band (phenolic and alcoholic) around 3200-3600 cm <sup>-1</sup> , C-O stretching bands around 1000-1250 cm <sup>-1</sup> , and C=C stretching bands for the aromatic ring around 1450-1600 cm <sup>-1</sup> .
Mass Spectrometry	A molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the hydroxymethyl group, iodine, and other characteristic fragments.

## Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific published research detailing the biological activity or the involvement of **5-(Hydroxymethyl)-2-iodophenol** in any signaling pathways. However, substituted phenols and organoiodine compounds are known to exhibit a range of biological effects, including antimicrobial, antioxidant, and enzyme inhibitory activities.

Given the absence of specific data, a generalized workflow for assessing the biological potential of a novel phenolic compound like **5-(Hydroxymethyl)-2-iodophenol** is presented below. This workflow can guide researchers in the systematic evaluation of its therapeutic potential.

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Caption: General workflow for the biological evaluation of a novel phenolic compound.

## Conclusion

**5-(Hydroxymethyl)-2-iodophenol** is a chemical entity with potential for further exploration in various scientific domains. While current publicly available data is limited, this guide provides a foundational understanding of its properties and a roadmap for future research. The generalized experimental protocols and expected spectral data serve as a starting point for its synthesis and characterization. The proposed workflow for biological evaluation offers a systematic approach to uncover its potential therapeutic applications. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

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## References

- 1. 773869-57-1|5-(Hydroxymethyl)-2-iodophenol|BLD Pharm [bldpharm.com]
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